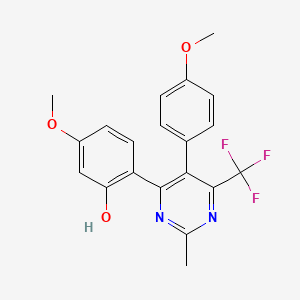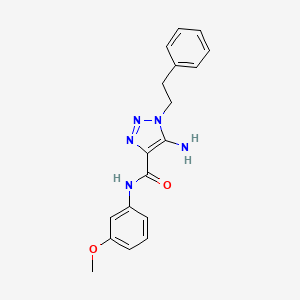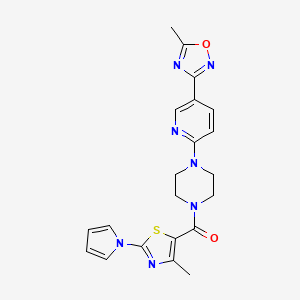
5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methoxy-2-(5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol” is a complex organic molecule. It contains several functional groups, including two methoxy groups (-OCH3), a trifluoromethyl group (-CF3), and a phenol group (an aromatic ring with a hydroxyl group -OH). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the methoxy groups could potentially influence the compound’s solubility and reactivity. The trifluoromethyl group is a strong electron-withdrawing group and could significantly affect the compound’s electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the trifluoromethyl group could increase its stability .Applications De Recherche Scientifique
Cyclocondensation Reactions
The study by Bonacorso et al. (2003) highlights the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones through cyclocondensation reactions, showcasing the chemical versatility of pyrimidinone derivatives in organic synthesis (Bonacorso et al., 2003).
Herbicidal Activity
Nezu et al. (1996) demonstrated that compounds with methoxy groups positioned on the pyrimidine and triazine rings exhibit significant herbicidal activity. This study provides a basis for the development of novel herbicides incorporating the structural motif of the compound (Nezu et al., 1996).
Spin Interaction in Zinc Complexes
Research by Orio et al. (2010) on zinc complexes with Schiff and Mannich bases, although not directly related to the exact compound , illustrates the broader relevance of methoxyphenol derivatives in studying spin interactions within metal complexes (Orio et al., 2010).
Aldose Reductase Inhibitory Activity
A study by Chatzopoulou et al. (2011) explored the effects of methoxy-substitution on aldose and aldehyde reductase inhibitory activity, indicating the potential therapeutic applications of methoxyphenol derivatives in managing diabetes complications (Chatzopoulou et al., 2011).
Antiviral Activity
Hocková et al. (2003) discussed the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing poor activity against DNA viruses but notable inhibition of retrovirus replication, suggesting the relevance of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Antifungal Agents
Research by Jafar et al. (2017) on the antifungal effects of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger demonstrates the potential of methoxyphenol and pyrimidine derivatives as antifungal agents (Jafar et al., 2017).
Anti-corrosion Characteristics
Satpati et al. (2020) synthesized Schiff base derivatives of vanillin and investigated their adsorption characteristics and corrosion inhibition behavior, highlighting the utility of methoxyphenol derivatives in materials science and engineering (Satpati et al., 2020).
Propriétés
IUPAC Name |
5-methoxy-2-[5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-11-24-18(15-9-8-14(28-3)10-16(15)26)17(19(25-11)20(21,22)23)12-4-6-13(27-2)7-5-12/h4-10,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHLPJMPAIDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)C(F)(F)F)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)






![N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2658616.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B2658617.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(difluoromethoxy)phenyl)acetamide](/img/structure/B2658618.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2658626.png)